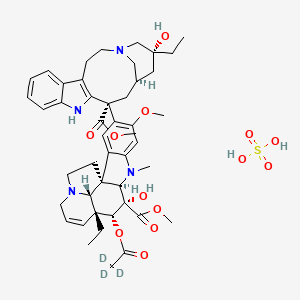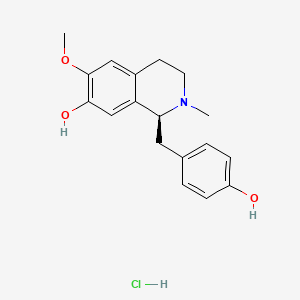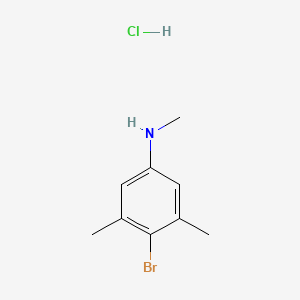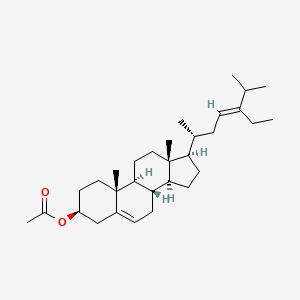
(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate is a sterol derivative, which is a type of organic molecule related to steroids. Sterols are essential components of cell membranes in plants and animals, and they play a crucial role in maintaining cell structure and function. This particular compound is known for its potential biological activities and is often studied for its various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate typically involves several steps, starting from simpler sterol precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups to the sterol backbone.
Acetylation: Conversion of hydroxyl groups to acetate esters using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Dehydration: Removal of water molecules to form double bonds, often using dehydrating agents like phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale extraction from natural sources such as plant sterols, followed by chemical modification. The process is optimized for yield and purity, often using advanced techniques like chromatography for purification.
化学反应分析
Types of Reactions
(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation of double bonds using catalysts like palladium on carbon (Pd/C).
Substitution: Replacement of functional groups, such as halogenation using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated sterol derivatives.
Substitution: Halogenated sterol derivatives.
科学研究应用
(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of (3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate involves its interaction with cell membranes, where it helps maintain membrane fluidity and integrity. It may also interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cholesterol: A well-known sterol with similar structural features.
Ergosterol: A sterol found in fungi with similar biological roles.
Sitosterol: A plant sterol with comparable applications in health and industry.
Uniqueness
(3beta,23E)-Stigmasta-5,23-dien-3-ol 3-Acetate is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic benefits. Its acetate group and double bonds differentiate it from other sterols, making it a valuable compound for targeted research and applications.
属性
分子式 |
C31H50O2 |
|---|---|
分子量 |
454.7 g/mol |
IUPAC 名称 |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5-ethyl-6-methylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h10-11,20-21,25-29H,8-9,12-19H2,1-7H3/b23-10+/t21-,25+,26+,27-,28+,29+,30+,31-/m1/s1 |
InChI 键 |
WXYOEOGKDKKAGX-NRNYOMSRSA-N |
手性 SMILES |
CC/C(=C\C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)/C(C)C |
规范 SMILES |
CCC(=CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide](/img/structure/B13449665.png)
![(1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B13449668.png)

![1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone](/img/structure/B13449674.png)

![4-[3-(4-Acetamidopyridin-1-ium-1-yl)propanoyloxy]butyl 3-(4-acetamidopyridin-1-ium-1-yl)propanoate](/img/structure/B13449691.png)
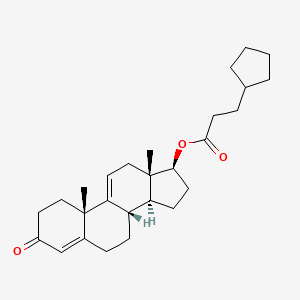
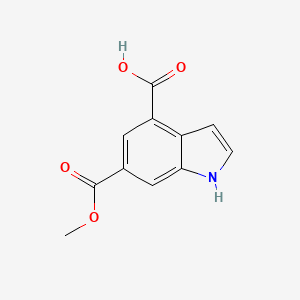
![Methyl 4-[(thiomorpholin-4-yl)methyl]benzoate hydrochloride](/img/structure/B13449708.png)
![3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B13449729.png)
